2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
“2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a chemical compound that is used in various chemical reactions . It is a solid substance at 20°C and has a molecular formula of C10H14BClN2O2 .
Molecular Structure Analysis
The molecular weight of this compound is 240.49 . The compound’s structure includes a phenol group attached to a boron atom, which is part of a dioxaborolane ring. This ring also contains four methyl groups .
Physical and Chemical Properties Analysis
The compound is a solid at 20°C . The melting point ranges from 65.0 to 69.0°C .
Scientific Research Applications
Synthesis and Characterization
This compound has been synthesized and characterized for its unique structural and vibrational properties. The synthesis involves specific reaction conditions, and its structure has been elucidated through spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) and X-ray diffraction methods. Such detailed characterization is essential for understanding its reactivity and potential applications in material science and organic synthesis (Wu et al., 2021).
Material Science and Organic Electronics
This compound serves as a precursor for various material science applications, including the development of organic electronics. The precise molecular structure and the ability to undergo specific reactions make it suitable for constructing complex organic compounds, which are critical in the field of semiconductors and light-emitting diodes (LEDs). For example, its derivatives have been used to create boric acid ester intermediates, contributing significantly to advancements in organic electronics and photonics (Huang et al., 2021).
Advanced Materials Synthesis
Moreover, this compound is instrumental in synthesizing advanced materials, such as electron donors for optoelectronic applications. Its role in synthesizing formyl boronate esters derived from carbazole and phenoxazine showcases its versatility in producing materials with promising electronic properties. These materials have potential applications in photovoltaics and as key intermediates in various synthetic routes (Bifari & El-Shishtawy, 2021).
Sensor Technology
Interestingly, derivatives of this compound have also found applications in sensor technology, specifically for in vivo monitoring of reactive oxygen species (ROS) in the brain. The ability to specifically react with hydrogen peroxide (H2O2) makes it a valuable tool in biomedical research, particularly in studying diseases associated with oxidative stress, such as Parkinson's disease (Luo et al., 2022).
Safety and Hazards
The compound is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If the compound comes into contact with the skin or eyes, it should be washed off with plenty of water .
Mechanism of Action
Target of Action
Similar compounds are known to be used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
The compound interacts with its targets through a process known as phosphitylation . This involves the addition of a phosphite group to the target molecule, resulting in the formation of useful glycosyl donors and ligands .
Biochemical Pathways
The process of phosphitylation is known to play a crucial role in various biochemical reactions, including the formation of glycosyl donors and ligands .
Result of Action
The result of the compound’s action is the formation of useful glycosyl donors and ligands . These products can be used in various biochemical reactions, contributing to the synthesis of complex organic molecules .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves the reaction of 2-chlorophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base.", "Starting Materials": [ "2-chlorophenol", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: Dissolve 2-chlorophenol and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent such as toluene or DMF.", "Step 2: Add a palladium catalyst such as PdCl2(PPh3)2 to the reaction mixture.", "Step 3: Add a base such as potassium carbonate or sodium hydroxide to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for several hours.", "Step 5: Cool the reaction mixture and extract the product using a suitable solvent such as ethyl acetate or dichloromethane.", "Step 6: Purify the product using column chromatography or recrystallization." ] } | |
CAS No. |
1443151-85-6 |
Molecular Formula |
C12H16BClO3 |
Molecular Weight |
254.5 |
Purity |
95 |
Origin of Product |
United States |
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